![molecular formula C14H20ClN3O3S B1669225 Clopamide CAS No. 636-54-4](/img/structure/B1669225.png)
Clopamide
Overview
Description
Clopamide is a piperidine diuretic . It is used worldwide in the treatment of hypertension and oedema . It has an aromatic sulfonamide base but with no double-ring structure .
Molecular Structure Analysis
This compound has a molecular formula of C14H20ClN3O3S and a molar mass of 345.84 g/mol . The crystal structure of this compound anhydrate and hemihydrate has been studied .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its melting point is 244-246ºC .Scientific Research Applications
Clopamide has been used in a variety of scientific research applications, such as in vivo and in vitro experiments, to study the effects of this compound on neuronal activity and to elucidate the mechanism of action of the drug.
In Vivo
In vivo experiments using clopamide have been used to study the effects of this compound on neuronal activity. In particular, this compound has been used to study the effects of this compound on the firing rate of neurons, synaptic plasticity, and excitatory and inhibitory post-synaptic potentials. In addition, this compound has also been used to study the effects of this compound on learning and memory.
In Vitro
In vitro experiments using clopamide have been used to study the mechanism of action of the drug. In particular, this compound has been used to study the effects of this compound on the activity of ion channels, receptor binding, and the release of neurotransmitters. In addition, this compound has also been used to study the effects of this compound on the expression of various genes.
Mechanism of Action
Target of Action
Clopamide is a thiazide-like diuretic . Its primary target is the sodium-chloride symporter located in the distal convoluted tubule (DCT) of the nephron in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
This compound works by inhibiting the sodium-chloride symporter in the DCT . It selectively binds at the chloride binding site of the symporter on the luminal (interior) side, interfering with the reabsorption of sodium chloride . This action leads to an equiosmolar excretion of water along with sodium chloride .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the normal reabsorption process in the kidneys. This disruption leads to increased excretion of sodium and chloride ions, and consequently, water
Pharmacokinetics
Biological Activity
Clopamide has been shown to have a variety of biological activities, including neuroprotective, anti-inflammatory, and anticonvulsant effects. In addition, this compound has also been shown to have antidepressant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in the activity of ion channels, an increase in the release of neurotransmitters, and an increase in the expression of various genes. In addition, this compound has also been shown to have an effect on the firing rate of neurons, synaptic plasticity, and excitatory and inhibitory post-synaptic potentials.
Advantages and Limitations for Lab Experiments
The advantages of using clopamide in laboratory experiments include its ability to cross the blood-brain barrier, its ability to bind to this compound receptors, and its ability to act as a synthetic agonist or antagonist. The limitations of using this compound in laboratory experiments include its potential to produce side effects, its potential to interact with other drugs, and its potential to produce tolerance.
Future Directions
For the use of clopamide in scientific research include the study of its effects on neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression. In addition, future studies could also explore the effects of this compound on memory, learning, and cognition. Other potential future directions include the study of the effects of this compound on cancer, inflammation, and pain. Finally, future studies could also explore the potential of this compound as a therapeutic agent for a variety of conditions.
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)/t9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHRAWDUMTPSE-AOOOYVTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
636-54-4 | |
Record name | Clopamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clopamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17S83WON0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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